molecular formula C21H18F3N5O B1671137 EGFR Inhibitor CAS No. 879127-07-8

EGFR Inhibitor

Katalognummer B1671137
CAS-Nummer: 879127-07-8
Molekulargewicht: 413.4 g/mol
InChI-Schlüssel: YOHYSYJDKVYCJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Epidermal growth factor receptor (EGFR) inhibitors are medicines that bind to certain parts of the EGFR and slow down or stop cell growth . EGFR is a protein that is found on the surface of some cells that causes cells to divide when epidermal growth factor binds to it . EGFR inhibitors can be classified as either tyrosine kinase inhibitors (TKI) or monoclonal antibodies .


Synthesis Analysis

The synthesis of EGFR inhibitors involves the design and creation of dihydropyridine containing thiazolinone derivatives . These compounds have been evaluated as potential EGFR and HER-2 kinase inhibitors .


Molecular Structure Analysis

The molecular structure of EGFR inhibitors is complex and involves multiple interactions with the EGFR protein . The occupancy of sub-pocket 2 in the EGFR active site is important for tight EGFR–inhibitor binding .


Chemical Reactions Analysis

EGFR inhibitors work by binding to the EGFR protein and inhibiting its function . This prevents the EGFR protein from signaling cancer cells to multiply, thereby slowing or stopping the growth of cancer cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of EGFR inhibitors are complex and involve multiple interactions with the EGFR protein . These properties are important for the drug’s effectiveness and safety .

Wissenschaftliche Forschungsanwendungen

EGFR Inhibitors in Non-Small Cell Lung Cancer

Epidermal Growth Factor Receptor (EGFR) inhibitors have significantly advanced the treatment of non-small cell lung cancer (NSCLC). Research has shown that EGFR-tyrosine kinase inhibitors (TKIs), either as monotherapy or in combination with chemotherapy or anti-angiogenesis drugs, have substantially prolonged patient survival in cases of EGFR-mutant NSCLC. The development of resistance to EGFR-TKIs remains a challenge, but ongoing studies focus on overcoming this resistance and developing novel therapies, including bispecific antibody drugs (Lu, Jie, & Wu, 2022).

EGFR Mutations and Oncogene Addiction

EGFR mutations play a crucial role in lung cancer therapies. Genetic and biochemical studies have shown that somatic mutations of EGFR are associated with oncogene addiction. Understanding these mutations is vital for the development of targeted cancer therapies. The concept of 'oncogenic shock,' which describes the apoptosis following acute treatment with kinase inhibitors, is central to these studies (Sharma, Bell, Settleman, & Haber, 2007).

QSAR Modelling of EGFR Inhibition

EGFR Testing for Advanced NSCLC

The American Society of Clinical Oncology recommends EGFR mutation testing for patients with advanced NSCLC considering first-line EGFR TKI therapy. This testing helps in determining whether EGFR TKI or chemotherapy is the appropriate first-line therapy, considering the higher rate of partial responses to EGFR TKIs in patients withEGFR-mutated NSCLC. This approach is crucial for personalized medicine in cancer treatment (Keedy et al., 2011).

Targeting EGFR in Epithelial Tumors

EGFR targeting is an active area in cancer therapy, particularly in epithelial tumors where aberrant activation of EGFR leads to tumor progression. Anti-EGFR monoclonal antibodies (MAbs) and small molecule inhibitors are two primary classes of anti-EGFR agents. These agents have shown activity against various cancers, including colorectal carcinoma and non-small-cell lung cancer (NSCLC). Current research focuses on optimizing dosing and schedules and identifying predictive factors for response and resistance beyond EGFR gene mutations (Baselga & Arteaga, 2005).

EGFR Biology and Anticancer Agents

Understanding EGFR biology has been pivotal in developing anticancer agents targeting EGFR activity. Pharmacological approaches, such as monoclonal antibodies and small-molecule inhibitors, have been developed to interfere with EGFR activity. These inhibitors have shown potential in arresting tumor growth and potentiating the anticancer activity of chemotherapy and radiation (Herbst, 2004).

AZD9291: A Potent and Selective EGFR Inhibitor

The development of AZD9291, a potent and selective irreversible inhibitor of EGFR sensitizing and T790M resistance mutations, marks a significant advancement in EGFR-targeted therapy. It shows selectivity over the wild type form of the receptor and has demonstrated tumor inhibition in preclinical models. Early clinical application in patients with T790M positive EGFR-TKI resistant NSCLC has shown promising efficacy and safety profiles (Finlay et al., 2014).

EGFR Antagonists in Cancer Treatment

EGFR antagonists have become essential therapeutic agents in oncology, especially in epithelial-cell cancers. Their mechanisms of action and anticancer activity have been extensively studied, providing insights into their clinical application in cancer treatment. These antagonists have shown efficacy in various cancer types and are critical in personalized cancer therapy (Ciardiello & Tortora, 2008).

Safety And Hazards

EGFR inhibitors can cause significant and disabling undesirable effects that adversely impact on quality of life and compliance . These effects include dermatological reactions, diarrhoea, hepatotoxicity, stomatitis, interstitial lung disease and ocular toxicity .

Zukünftige Richtungen

The future of EGFR-directed therapies will likely develop from exploring combination therapies, especially with immunotherapy . Early evidence suggests synergistic effects allowing for a more robust immune response, which holds promise for novel regimens in the treatment of HNSCC .

Eigenschaften

IUPAC Name

N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(9-14)27-18-11-19(26-12-25-18)28-16-5-2-6-17(10-16)29-20(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,29,30)(H2,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHYSYJDKVYCJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429554
Record name EGFR Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

EGFR Inhibitor

CAS RN

879127-07-8
Record name EGFR Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EGFR Inhibitor
Reactant of Route 2
Reactant of Route 2
EGFR Inhibitor
Reactant of Route 3
Reactant of Route 3
EGFR Inhibitor
Reactant of Route 4
Reactant of Route 4
EGFR Inhibitor
Reactant of Route 5
Reactant of Route 5
EGFR Inhibitor
Reactant of Route 6
Reactant of Route 6
EGFR Inhibitor

Citations

For This Compound
57,900
Citations
R Perez-Soler, JP Delord, A Halpern, K Kelly… - The …, 2005 - academic.oup.com
… Preclinical studies predicted a cutaneous effect of HER1/EGFR inhibitor use. Mice with a HER1/EGFR dominant negative mutation have curled whiskers and short hair that becomes …
Number of citations: 375 academic.oup.com
PA Jänne, JCH Yang, DW Kim… - … England Journal of …, 2015 - Mass Medical Soc
… In preclinical models, the EGFR inhibitor AZD9291 has been shown to be effective against both EGFR tyrosine kinase inhibitor–sensitizing and T790M resistance mutations. …
Number of citations: 202 www.nejm.org
CS Tan, D Gilligan, S Pacey - The lancet oncology, 2015 - thelancet.com
… However, resistance to EGFR inhibitor therapy, either intrinsic or acquired, is a major … still only around 10–13 months, despite EGFR inhibitor therapy. Median life expectancy for patients …
Number of citations: 377 www.thelancet.com
CK Lee, C Brown, RJ Gralla, V Hirsh… - Journal of the …, 2013 - academic.oup.com
Background The epidermal growth factor receptor (EGFR) signaling pathway is crucial for regulating tumorigenesis and cell survival and may be important in the development and …
Number of citations: 599 academic.oup.com
D Ercan, K Zejnullahu, K Yonesaka, Y Xiao… - Oncogene, 2010 - nature.com
… Thus treatment with an irreversible EGFR inhibitor instead of gefitinib or erlotinib may prevent the emergence of EGFR T790M and lead to a prolonged time to disease progression …
Number of citations: 259 www.nature.com
S Wang, Y Song, D Liu - Cancer letters, 2017 - Elsevier
… Discovery of a fourth-generation EGFR inhibitor to overcome … resistance to low concentrations of an irreversible EGFR inhibitor … AZD9291 in EGFR inhibitor-resistant non-small-cell lung …
Number of citations: 248 www.sciencedirect.com
PA Janne, SS Ramalingam, JCH Yang, MJ Ahn… - 2014 - ascopubs.org
8009^ Background: AZD9291 is a selective, third generation EGFR-TKI, effective against both EGFR-TKI sensitizing and resistance T790M mutations in preclinical models. We are …
Number of citations: 182 ascopubs.org
ME Lacouture, MJ Anadkat, RJ Bensadoun… - Supportive Care in …, 2011 - Springer
Background Epidermal growth factor receptor inhibitors (EGFRI) produce various dermatologic side effects in the majority of patients, and guidelines are crucial for the prevention and …
Number of citations: 490 link.springer.com
N Godin-Heymann, L Ulkus, BW Brannigan… - Molecular cancer …, 2008 - AACR
… Thus, there is clearly a need to develop a more potent irreversible EGFR inhibitor, with potentially reduced toxicity, to overcome the drug resistance associated with secondary T790M …
Number of citations: 247 aacrjournals.org
PA Schwartz, P Kuzmic, J Solowiej… - Proceedings of the …, 2014 - National Acad Sciences
Covalent inhibition is a reemerging paradigm in kinase drug design, but the roles of inhibitor binding affinity and chemical reactivity in overall potency are not well-understood. To …
Number of citations: 239 www.pnas.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.